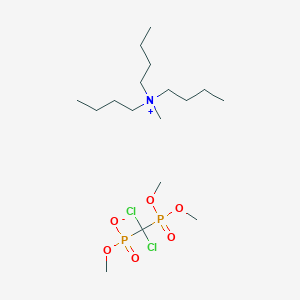![molecular formula C9H19ClSi B13157426 [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane](/img/structure/B13157426.png)
[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane: is an organosilicon compound with the molecular formula C9H19ClSi. This compound is characterized by the presence of a chloromethyl group and a trimethylsilane group attached to a butenyl chain. It is used in various chemical reactions and has applications in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane typically involves the reaction of 2-methyl-3-buten-1-ol with chloromethyltrimethylsilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by distillation or recrystallization to obtain the desired purity. Industrial methods also focus on optimizing reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloromethyl group in [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of substituted derivatives such as azides, ethers, or thioethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of alkanes or alkenes.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Protecting Group: The trimethylsilane group can act as a protecting group for alcohols and amines during multi-step synthesis.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for labeling or immobilization purposes.
Medicine:
Drug Development: Investigated for its potential use in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry:
Material Science: Employed in the production of silicon-based materials with unique properties such as increased thermal stability and hydrophobicity.
作用機序
The mechanism of action of [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The trimethylsilane group provides steric hindrance and can influence the reactivity and stability of the compound.
Molecular Targets and Pathways:
Nucleophilic Attack: The chloromethyl group is the primary site for nucleophilic attack, leading to substitution reactions.
Electrophilic Addition: The double bond in the butenyl chain can undergo electrophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
類似化合物との比較
(Chloromethyl)trimethylsilane: Similar structure but lacks the butenyl chain.
2-(Trimethylsilyl)ethoxymethyl chloride: Contains an ethoxymethyl group instead of a butenyl chain.
2-(Chloromethyl)allyl-trimethylsilane: Similar structure with an allyl group instead of a butenyl chain.
Uniqueness:
Structural Features: The presence of both a chloromethyl group and a butenyl chain makes [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane unique compared to its analogs.
Reactivity: The combination of these functional groups provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H19ClSi |
|---|---|
分子量 |
190.78 g/mol |
IUPAC名 |
[2-(chloromethyl)-2-methylbut-3-enyl]-trimethylsilane |
InChI |
InChI=1S/C9H19ClSi/c1-6-9(2,7-10)8-11(3,4)5/h6H,1,7-8H2,2-5H3 |
InChIキー |
CSEDFXKRMGJCHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C[Si](C)(C)C)(CCl)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13157346.png)

![1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13157356.png)
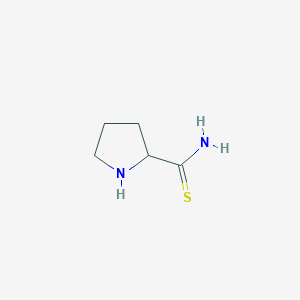
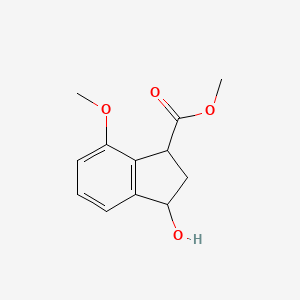
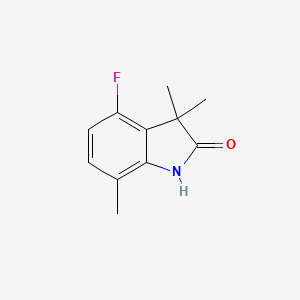
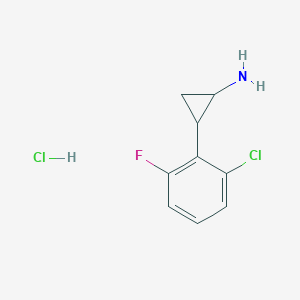
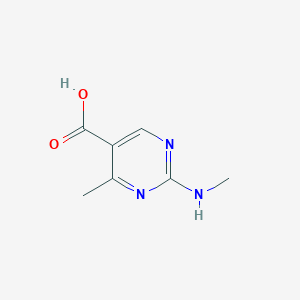

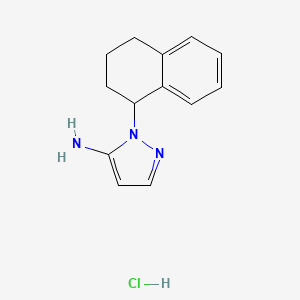
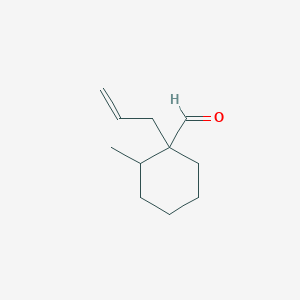

![6,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13157429.png)
